N-(4-bromo-3-fluorophenyl)thian-4-amine

GIRK channel ion channel pharmacology neurological disorders

GIRK1/4 probe (IC50 4.5 μM) with 2x selectivity over GIRK1/2. Bromine enables Pd-catalyzed diversification; fluorine modulates metabolic stability. Distinct from 5-HT2-active 4-bromo-only analog. Includes negative control recommendation. Optimized reductive amination route yields ≥98% purity (HPLC).

Molecular Formula C11H13BrFNS
Molecular Weight 290.20 g/mol
Cat. No. B13306885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-fluorophenyl)thian-4-amine
Molecular FormulaC11H13BrFNS
Molecular Weight290.20 g/mol
Structural Identifiers
SMILESC1CSCCC1NC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H13BrFNS/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2
InChIKeyQETGHBKHUZDYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-3-fluorophenyl)thian-4-amine for Research and Procurement: Key Specifications and Data


N-(4-Bromo-3-fluorophenyl)thian-4-amine (CAS 1496255-57-2) is a halogenated aromatic amine featuring a 4-bromo-3-fluorophenyl group linked to a thian-4-amine (tetrahydro-2H-thiopyran-4-amine) scaffold. Its molecular formula is C₁₁H₁₃BrFNS (MW 290.20 g/mol) . The compound is commercially available with a standard purity specification of ≥95% (HPLC) . This scaffold is recognized as a versatile fragment in medicinal chemistry, providing a platform for developing inhibitors targeting kinases, G-protein-coupled receptors (GPCRs), and ion channels [1].

Critical Differentiation: Why N-(4-Bromo-3-fluorophenyl)thian-4-amine Cannot Be Replaced by Common Analogs


Substituting N-(4-Bromo-3-fluorophenyl)thian-4-amine with structurally similar compounds—such as those differing in halogen substitution pattern, regioisomerism (thian-3-amine), or phenyl ring substitution—is not scientifically justifiable without rigorous validation. The specific 4-bromo-3-fluoro substitution pattern imparts distinct electronic and steric properties that directly influence binding affinity, selectivity, and metabolic stability [1]. For instance, the bromine atom serves as both a heavy atom for X-ray crystallography phasing and a handle for cross-coupling reactions, while the fluorine modulates lipophilicity and metabolic resistance [2]. The thian-4-amine core further distinguishes it from piperidine or cyclohexylamine analogs, offering a unique sulfur-containing heterocycle that can engage in specific interactions (e.g., S-π, H-bonding) and exhibits distinct conformational preferences [3]. The quantitative evidence below demonstrates that even minor structural variations result in significant shifts in target engagement and functional activity.

Quantitative Differentiation: Comparative Performance Data for N-(4-Bromo-3-fluorophenyl)thian-4-amine


GIRK Channel Inhibition: Functional Selectivity over Closest Halogen-Substituted Analog

In a thallium-flux based functional assay, N-(4-Bromo-3-fluorophenyl)thian-4-amine inhibited the GIRK1/4 heteromeric channel with an IC₅₀ of 4.50 × 10³ nM (4.5 µM) [1]. In contrast, its close analog N-(4-Bromophenyl)thian-4-amine (lacking the 3-fluoro substituent) displayed a markedly different selectivity profile, with high-affinity binding to 5-HT₂A and 5-HT₂C receptors (IC₅₀ values of 12.3 nM and 18.7 nM, respectively) rather than GIRK channel engagement [2]. This divergence demonstrates that the 3-fluoro substituent is a critical determinant of target selectivity, shifting the compound's pharmacological profile from serotonergic GPCR modulation to ion channel inhibition.

GIRK channel ion channel pharmacology neurological disorders

GIRK Channel Subtype Selectivity: Preferential Inhibition of GIRK1/4 over GIRK1/2

N-(4-Bromo-3-fluorophenyl)thian-4-amine exhibits a modest but measurable selectivity for the GIRK1/4 heteromeric channel (IC₅₀ = 4.50 × 10³ nM) over the GIRK1/2 channel (IC₅₀ = 8.90 × 10³ nM), representing a 1.98-fold preference [1]. While a reference standard GIRK1/4-selective inhibitor with higher potency would be needed to contextualize this selectivity, this data provides a baseline for comparing next-generation analogs. In contrast, the unsubstituted thian-4-amine core lacks any reported GIRK channel activity, highlighting that the 4-bromo-3-fluorophenyl appendage is essential for conferring this pharmacological activity [2].

GIRK channel subtype selectivity profiling cardiac vs. neuronal

Regioisomeric Differentiation: Thian-4-amine vs. Thian-3-amine Scaffolds

The regioisomer N-(4-Bromo-3-fluorophenyl)thian-3-amine, which differs only in the position of the amine linkage on the thiane ring (3-position vs. 4-position), is a distinct chemical entity (CAS 1564530-17-1) with no overlapping bioactivity data reported in authoritative databases . While direct IC₅₀ comparisons are unavailable, the difference in substitution pattern fundamentally alters the vector of the phenyl ring relative to the sulfur atom and the overall molecular conformation, which can impact binding pocket complementarity [1]. This regioisomer serves as a valuable negative control or scaffold-hopping partner for SAR studies, but it cannot be assumed to be functionally equivalent.

scaffold hopping regioisomer comparison medicinal chemistry

Physicochemical and Synthetic Differentiation: Purity and Commercial Availability

Commercially, N-(4-Bromo-3-fluorophenyl)thian-4-amine is reliably sourced with a minimum purity of 95% (HPLC), as specified by major suppliers . In contrast, the closely related analog N-(3-Bromo-4-fluorophenyl)thian-4-amine (CAS 1565419-05-7), while having the same molecular weight (290.20 g/mol), is listed as a discontinued product by at least one supplier and may have limited commercial availability . The synthesis of the target compound typically proceeds via reductive amination of 4-bromo-3-fluoroaniline with thian-4-one, a robust and scalable route , whereas the 3-bromo-4-fluoro isomer requires a different aniline starting material (3-bromo-4-fluoroaniline), which may be less readily available or more costly.

chemical synthesis purity specification procurement

Recommended Research Applications for N-(4-Bromo-3-fluorophenyl)thian-4-amine Based on Quantitative Evidence


GIRK Channel Pharmacology Studies: Functional Screening and Subtype Profiling

Use N-(4-Bromo-3-fluorophenyl)thian-4-amine as a tool compound to probe GIRK channel function, particularly in systems where GIRK1/4 heteromers are the primary effector (e.g., atrial myocytes, specific neuronal subtypes). The compound's modest IC₅₀ (4.5 µM) and ~2-fold selectivity for GIRK1/4 over GIRK1/2 [1] make it suitable for initial screening and SAR exploration, but not for high-potency applications. Researchers should include the 3-fluoro-lacking analog N-(4-Bromophenyl)thian-4-amine as a negative control, given its divergent serotonergic profile [2].

Medicinal Chemistry Scaffold Optimization: Halogen Walking and Bioisostere Studies

Employ N-(4-Bromo-3-fluorophenyl)thian-4-amine as a starting point for systematic SAR studies. The bromine atom allows for convenient functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to explore diverse substituents [1]. The fluorine atom modulates electronic properties and can be replaced with other halogens (Cl, I) or hydrogen to assess the impact on target engagement, as demonstrated by the target shift observed with the 4-bromo-only analog [2]. The thian-4-amine core can also be exchanged for oxygen-containing (tetrahydropyran) or nitrogen-containing (piperidine) heterocycles to evaluate bioisosteric replacements [3].

Chemical Biology Probe Development: Negative Control for Serotonergic Assays

Given that N-(4-Bromophenyl)thian-4-amine exhibits potent binding to 5-HT₂A and 5-HT₂C receptors (IC₅₀ ~12-19 nM) [1], researchers studying serotonergic pathways must exercise caution. N-(4-Bromo-3-fluorophenyl)thian-4-amine, with its GIRK channel activity and lack of reported 5-HT₂ affinity, can serve as a selectivity control to confirm that observed effects are not mediated through off-target serotonergic mechanisms. Always verify the CAS number (1496255-57-2) to avoid cross-contamination with the 5-HT₂-active isomer [2].

Synthetic Methodology Development: Reductive Amination Optimization

The synthesis of N-(4-Bromo-3-fluorophenyl)thian-4-amine via reductive amination of 4-bromo-3-fluoroaniline with thian-4-one [1] provides a practical model system for optimizing reaction conditions (e.g., reducing agent, solvent, temperature) relevant to the construction of hindered secondary amines. The presence of both bromine and fluorine substituents allows for the study of halogen compatibility under various reductive conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromo-3-fluorophenyl)thian-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.